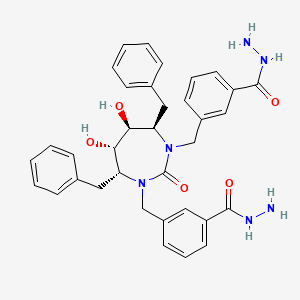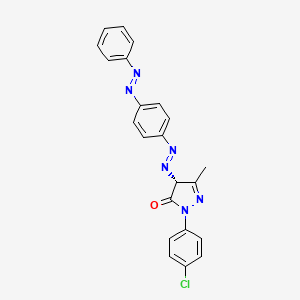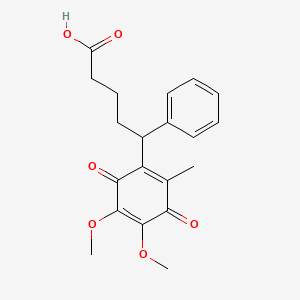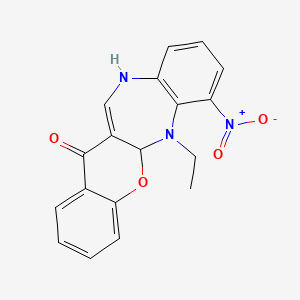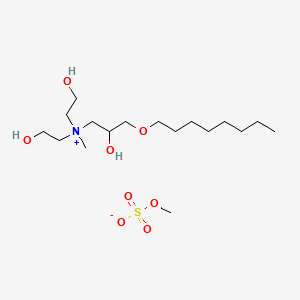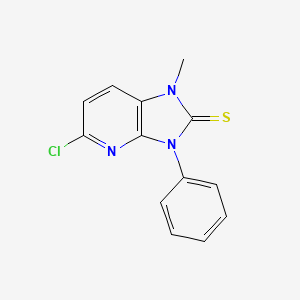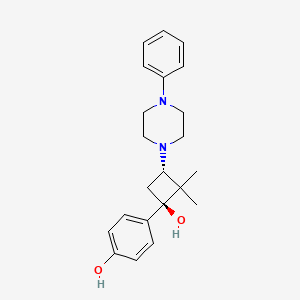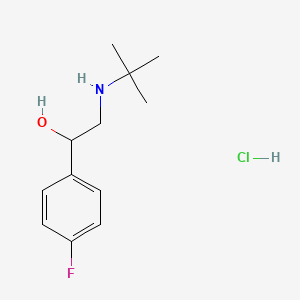
alpha-(((1,1-Dimethylethyl)amino)methyl)-4-fluorobenzenemethanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(((1,1-Dimethylethyl)amino)methyl)-4-fluorobenzenemethanol hydrochloride is a chemical compound known for its applications in various scientific fields This compound is characterized by its unique structure, which includes a fluorobenzene ring, a tert-butylamino group, and a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(((1,1-Dimethylethyl)amino)methyl)-4-fluorobenzenemethanol hydrochloride typically involves the reaction of a 5-(haloacetyl)-2-hydroxybenzaldehyde with 1,1-dimethylethanamine in an organic solvent under an inert atmosphere . The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. Common solvents used in this process include propan-2-ol, 1,1-dimethylethanol, and 2-methyl-1-propanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction conditions such as temperature, pressure, and solvent composition. The final product is typically purified through crystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-(((1,1-Dimethylethyl)amino)methyl)-4-fluorobenzenemethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents like sodium borohydride or lithium aluminum hydride to form different derivatives.
Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule, using reagents like halogens or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce halogen or nitro groups into the benzene ring.
Applications De Recherche Scientifique
Alpha-(((1,1-Dimethylethyl)amino)methyl)-4-fluorobenzenemethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Industry: Utilized in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Levalbuterol: A beta-adrenergic agonist used as a bronchodilator.
Salbutamol: Another beta-adrenergic agonist with similar applications in treating respiratory conditions.
Clenbuterol: A compound with beta-2 adrenomimetic properties used in respiratory treatments.
Uniqueness
Alpha-(((1,1-Dimethylethyl)amino)methyl)-4-fluorobenzenemethanol hydrochloride is unique due to its specific structural features, such as the fluorobenzene ring and tert-butylamino group
Propriétés
| 85540-78-9 | |
Formule moléculaire |
C12H19ClFNO |
Poids moléculaire |
247.73 g/mol |
Nom IUPAC |
2-(tert-butylamino)-1-(4-fluorophenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C12H18FNO.ClH/c1-12(2,3)14-8-11(15)9-4-6-10(13)7-5-9;/h4-7,11,14-15H,8H2,1-3H3;1H |
Clé InChI |
YTWSXMSQRZJJCN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NCC(C1=CC=C(C=C1)F)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


